molecular formula C10H8N2O3S3 B2495181 5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide CAS No. 1923120-13-1

5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide

Cat. No. B2495181
M. Wt: 300.37
InChI Key: OTKMRDUHEXIDPQ-UHFFFAOYSA-N
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Description

Thieno and thiazolo pyrimidinone derivatives are of significant interest due to their potential pharmacological activities and unique chemical properties. These compounds often serve as key frameworks for the development of new therapeutic agents and have been explored for various chemical transformations.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives involves the reaction of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate, followed by intramolecular cyclization under the action of potassium hydroxide. Alkylation with alkyl dichlorides can lead to the formation of new pentacyclic systems (Sirakanyan et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various physico-chemical methods, including X-ray structural analysis in some cases. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established through this method, confirming the arrangement of the thiazolo and pyrimidinone moieties (Elokhina et al., 1996).

properties

IUPAC Name

12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S3/c13-9-8-5(1-2-16-8)11-10-12(9)6-3-18(14,15)4-7(6)17-10/h1-2,6-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKMRDUHEXIDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC3=NC4=C(C(=O)N23)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide

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